molecular formula C13H11F3O2 B2548005 3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]benzoic acid CAS No. 2470436-67-8

3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]benzoic acid

Cat. No.: B2548005
CAS No.: 2470436-67-8
M. Wt: 256.224
InChI Key: FSJFWBSKNGEGLF-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)-1-bicyclo[111]pentanyl]benzoic acid is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a bicyclo[111]pentane ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane intermediate, which is synthesized via a series of cyclization reactions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Attachment of the benzoic acid moiety: This can be accomplished through a Friedel-Crafts acylation reaction, where the bicyclo[1.1.1]pentane derivative is reacted with a benzoic acid derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by the presence of a strong base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol
  • 3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methyl methanesulfonate

Uniqueness

3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]benzoic acid is unique due to the presence of the benzoic acid moiety, which imparts distinct chemical and biological properties compared to its analogs. The trifluoromethyl group also enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3O2/c14-13(15,16)12-5-11(6-12,7-12)9-3-1-2-8(4-9)10(17)18/h1-4H,5-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJFWBSKNGEGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(F)(F)F)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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